molecular formula C14H8ClFN4O2 B13087264 N-(3-Chloro-2-fluorophenyl)-6-nitroquinazolin-4-amine

N-(3-Chloro-2-fluorophenyl)-6-nitroquinazolin-4-amine

Cat. No.: B13087264
M. Wt: 318.69 g/mol
InChI Key: FWPABQNMFLVCPD-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-fluorophenyl)-6-nitroquinazolin-4-amine is a chemical compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

The synthesis of N-(3-Chloro-2-fluorophenyl)-6-nitroquinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Halogenation: The addition of chlorine and fluorine atoms to the phenyl ring.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, specific solvents, and controlled reaction conditions.

Chemical Reactions Analysis

N-(3-Chloro-2-fluorophenyl)-6-nitroquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups using appropriate reagents.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-Chloro-2-fluorophenyl)-6-nitroquinazolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-fluorophenyl)-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(3-Chloro-2-fluorophenyl)-6-nitroquinazolin-4-amine can be compared with other quinazoline derivatives, such as:

    Gefitinib: A well-known quinazoline derivative used as an anticancer agent.

    Erlotinib: Another quinazoline-based drug used in cancer therapy.

    Lapatinib: A quinazoline derivative used in the treatment of breast cancer.

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C14H8ClFN4O2

Molecular Weight

318.69 g/mol

IUPAC Name

N-(3-chloro-2-fluorophenyl)-6-nitroquinazolin-4-amine

InChI

InChI=1S/C14H8ClFN4O2/c15-10-2-1-3-12(13(10)16)19-14-9-6-8(20(21)22)4-5-11(9)17-7-18-14/h1-7H,(H,17,18,19)

InChI Key

FWPABQNMFLVCPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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